Cas no 33468-85-8 (2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine)

2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a substituted imidazole moiety with a trifluoromethyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole-pyridine framework offers versatile coordination sites for metal-binding applications. Its reactivity allows for further functionalization, enabling the development of bioactive molecules or catalysts. The compound’s well-defined structure and high purity make it suitable for research in medicinal chemistry and material science, particularly in designing enzyme inhibitors or ligand systems.
2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine structure
33468-85-8 structure
Product Name:2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
CAS No:33468-85-8
MF:C9H6F3N3
MW:213.159251689911
MDL:MFCD10000864
CID:54089
PubChem ID:38372318
Update Time:2025-06-12

2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
    • 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
    • PC5747
    • AKOS022179975
    • 2-[4-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
    • 33468-85-8
    • DTXSID00653398
    • FT-0698266
    • 2-(2-pyridyl)-4-trifluoromethylimidazole
    • SCHEMBL16534732
    • MDL: MFCD10000864
    • Inchi: 1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-3-1-2-4-13-6/h1-5H,(H,14,15)
    • InChI Key: ACCRSQMCIQOKCB-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C2C=CC=CN=2)N1)(F)F

Computed Properties

  • Exact Mass: 213.05100
  • Monoisotopic Mass: 213.05138169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.6
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.393
  • Melting Point: 160-161 ºC
  • PSA: 41.57000
  • LogP: 2.49050

2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine Pricemore >>

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eNovation Chemicals LLC
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Additional information on 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Comprehensive Analysis of 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine (CAS No. 33468-85-8): Properties, Applications, and Industry Insights

2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine (CAS No. 33468-85-8) is a high-value heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This trifluoromethyl-substituted imidazole-pyridine hybrid exhibits unique electronic properties due to its electron-withdrawing trifluoromethyl group, making it a versatile building block in modern synthetic chemistry. The compound's molecular structure combines a pyridine ring with an imidazole moiety, creating a privileged scaffold for drug discovery.

Recent studies highlight the growing demand for fluorinated heterocycles like 33468-85-8 in medicinal chemistry. The CF3 group enhances metabolic stability and membrane permeability, addressing key challenges in bioavailability optimization – a hot topic in AI-driven drug design platforms. Researchers are particularly interested in its potential as a kinase inhibitor core structure, with computational studies suggesting strong binding affinity to various therapeutic targets.

The synthesis of 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine typically involves multi-step heterocyclic condensation reactions, with yield optimization being a frequent search query among synthetic chemists. Advanced microwave-assisted synthesis techniques have shown promise in improving reaction efficiency, reducing the environmental impact – a crucial consideration in green chemistry initiatives that dominate current industry discussions.

In material science applications, this compound demonstrates interesting photophysical properties, making it a candidate for OLED materials development. Its electron transport characteristics are being evaluated for next-generation organic electronic devices, aligning with the booming interest in flexible electronics and wearable technology. The thermal stability of 33468-85-8 also makes it suitable for high-performance polymer applications.

Analytical characterization of CAS 33468-85-8 typically involves NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), mass spectrometry, and X-ray crystallography. These techniques are frequently searched in relation to structural elucidation of complex heterocycles. The compound's logP value and solubility profile are critical parameters for pharmaceutical formulators, reflecting current industry focus on physicochemical property prediction using computational methods.

Market trends indicate increasing commercial availability of 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine through specialty chemical suppliers. Quality control specifications often include HPLC purity thresholds (>98%) and stringent heavy metal limits, addressing growing regulatory requirements in the fine chemicals sector. The compound's stability under various storage conditions is another frequently researched aspect, particularly for long-term material preservation strategies.

Future research directions for this compound likely involve structure-activity relationship studies and molecular docking simulations, both trending topics in computational chemistry forums. The development of more efficient catalytic systems for its synthesis remains an active area of investigation, with particular interest in transition metal catalysts and organocatalysts. These developments align with the broader industry shift toward sustainable synthetic methodologies.

From a safety perspective, proper handling of 33468-85-8 requires standard laboratory precautions, with particular attention to personal protective equipment (PPE) protocols – a subject of increased awareness in chemical education. The compound's material safety data sheet (MSDS) information is frequently accessed by researchers, reflecting the growing emphasis on laboratory safety culture in academic and industrial settings.

The intellectual property landscape surrounding 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine includes numerous patents for its derivatives, particularly in antiviral and anti-inflammatory applications. This aligns with current global health priorities and the pharmaceutical industry's focus on broad-spectrum therapeutic agents. Patent analysis reveals growing interest in its use as a ligand in catalytic systems and as a fluorescence probe in biochemical assays.

In conclusion, CAS No. 33468-85-8 represents an important structural motif in contemporary chemical research, bridging multiple disciplines from medicinal chemistry to advanced materials science. Its unique combination of electronic properties, structural versatility, and synthetic accessibility ensures continued relevance in addressing current scientific challenges. As research methodologies evolve, particularly in AI-assisted molecular design and automated synthesis platforms, the applications of this compound are expected to expand further into emerging technological domains.

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